molecular formula C22H27NO3 B13788894 3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate CAS No. 64050-40-4

3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate

Cat. No.: B13788894
CAS No.: 64050-40-4
M. Wt: 353.5 g/mol
InChI Key: HNUAVHJUFYQQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate typically involves the esterification of 4-phenoxybenzoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are not well-characterized in the literature.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate is unique due to its specific ester and amine functional groups, which confer distinct chemical and biological properties. Its phenoxy group may also contribute to unique interactions with biological targets compared to other similar compounds.

Properties

CAS No.

64050-40-4

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-phenoxybenzoate

InChI

InChI=1S/C22H27NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h2-4,9-14,18H,5-8,15-17H2,1H3

InChI Key

HNUAVHJUFYQQEO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.